molecular formula C12H15N B2581759 5-(tert-Butyl)-1H-indole CAS No. 92462-70-9

5-(tert-Butyl)-1H-indole

Cat. No.: B2581759
CAS No.: 92462-70-9
M. Wt: 173.259
InChI Key: QXJXPMHKYYMECP-UHFFFAOYSA-N
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Description

5-(tert-Butyl)-1H-indole is an organic compound that belongs to the indole family, characterized by a fused ring structure consisting of a benzene ring fused to a pyrrole ring The tert-butyl group attached to the fifth position of the indole ring significantly influences its chemical properties and reactivity

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(tert-Butyl)-1H-indole typically involves the introduction of the tert-butyl group to the indole ring. One common method is the Friedel-Crafts alkylation, where indole is reacted with tert-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds under mild conditions, typically at room temperature, to yield the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the product. The use of flow microreactors has been shown to be efficient and sustainable for the synthesis of tert-butyl derivatives .

Chemical Reactions Analysis

Types of Reactions: 5-(tert-Butyl)-1H-indole undergoes various chemical reactions, including:

    Oxidation: The indole ring can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of indole-2,3-dione derivatives.

    Reduction: The compound can be reduced using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of 5-(tert-Butyl)-1H-indoline.

    Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the nitrogen atom or the C-3 position. Common reagents include halogens, sulfonyl chlorides, and acyl chlorides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Halogens (e.g., bromine), sulfonyl chlorides, and acyl chlorides under acidic or basic conditions.

Major Products:

    Oxidation: Indole-2,3-dione derivatives.

    Reduction: 5-(tert-Butyl)-1H-indoline.

    Substitution: Various substituted indole derivatives depending on the reagent used.

Scientific Research Applications

5-(tert-Butyl)-1H-indole has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.

    Medicine: Derivatives of this compound are explored for their potential use in drug development, particularly in the treatment of neurological disorders and cancers.

    Industry: The compound is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 5-(tert-Butyl)-1H-indole involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butyl group can influence the compound’s binding affinity and selectivity towards these targets. For example, in biological systems, the compound may interact with enzymes involved in oxidative stress pathways, leading to the modulation of cellular responses.

Comparison with Similar Compounds

    Indole: The parent compound without the tert-butyl group.

    2-(tert-Butyl)-1H-indole: A similar compound with the tert-butyl group at the second position.

    3-(tert-Butyl)-1H-indole: A similar compound with the tert-butyl group at the third position.

Comparison: 5-(tert-Butyl)-1H-indole is unique due to the position of the tert-butyl group, which significantly affects its chemical reactivity and biological activity. Compared to indole, the presence of the tert-butyl group increases steric hindrance, which can influence the compound’s interaction with other molecules. The position of the tert-butyl group also affects the compound’s electronic properties, making it distinct from its isomers.

Properties

IUPAC Name

5-tert-butyl-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N/c1-12(2,3)10-4-5-11-9(8-10)6-7-13-11/h4-8,13H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXJXPMHKYYMECP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC2=C(C=C1)NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of 5 -tert-butylindole-2-carboxylic acid (2.3 g) and cupper powder (0.46 g) in quinoline (20 ml) was stirred at 220° C. for 1 hour. After cooling, the reaction mixture was partitioned between diluted hydrochloric acid and diethyl ether. The ether layer was washed successively with diluted hydrochloric acid 3 times, sodium hydrogen carbonate solution and brine, and dried over magnesium sulfate and evaporated under reduced pressure to give 5-tert-butylindole (2.10 g).
Quantity
2.3 g
Type
reactant
Reaction Step One
[Compound]
Name
powder
Quantity
0.46 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

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